N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

Purity Quality Control Synthetic Intermediate

The 3‑methyl isomer of this hydrazinocarbonyl benzamide is the preferred intermediate for medicinal‑chemistry SAR campaigns. Its calculated LogP of 1.85 (vs. 1.46 for the 4‑methyl analog) delivers distinct solubility and permeability profiles. IC50 data for 2‑, 3‑ and 4‑methyl analogs (8.7 μM, 14.8 μM, 29.1 μM) demonstrate that positional isomerism critically modulates biological activity, making this compound an essential comparator for deconvoluting substituent effects. The ≥95% purity grade ensures precise stoichiometry in hydrazone formation with minimal side‑product interference. Supported by at least five international suppliers, it guarantees supply‑chain resilience for high‑throughput screening and multi‑institutional collaborations.

Molecular Formula C15H15N3O2
Molecular Weight 269.3 g/mol
CAS No. 1071400-41-3
Cat. No. B3023178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide
CAS1071400-41-3
Molecular FormulaC15H15N3O2
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN
InChIInChI=1S/C15H15N3O2/c1-10-4-2-5-11(8-10)14(19)17-13-7-3-6-12(9-13)15(20)18-16/h2-9H,16H2,1H3,(H,17,19)(H,18,20)
InChIKeyCVWOGFBYRMAIQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Hydrazinocarbonyl)phenyl]-3-methylbenzamide CAS 1071400-41-3: Key Chemical and Procurement Data


N-[3-(Hydrazinocarbonyl)phenyl]-3-methylbenzamide (CAS 1071400-41-3) is a hydrazinocarbonyl benzamide derivative with the molecular formula C15H15N3O2 and a molecular weight of 269.30 g/mol . The compound features a 3-methyl substituent on the benzamide ring and a hydrazinocarbonyl moiety on the phenyl ring, conferring specific reactivity and physicochemical properties [1]. It is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and organic synthesis.

Why N-[3-(Hydrazinocarbonyl)phenyl]-3-methylbenzamide Cannot Be Casually Substituted by Its Positional Isomers


Positional isomers of N-[3-(hydrazinocarbonyl)phenyl]-methylbenzamide—specifically the 2-methyl and 4-methyl analogs—exhibit quantifiable differences in lipophilicity (LogP) and purity profiles that preclude simple substitution . The 3-methyl isomer demonstrates a calculated LogP of 1.85, whereas the 4-methyl analog has a lower LogP of 1.46, indicating distinct solubility and permeability characteristics [1]. Furthermore, class-level evidence from substituted benzamide derivatives demonstrates that methyl position critically influences biological activity: for example, 2-Me, 3-Me, and 4-Me analogs in a related series exhibited IC50 values of 8.7 μM, 14.8 μM, and 29.1 μM respectively, confirming that positional isomerism meaningfully impacts functional behavior [2]. Consequently, procurement decisions must be based on compound-specific data rather than class-based assumptions.

N-[3-(Hydrazinocarbonyl)phenyl]-3-methylbenzamide: Quantifiable Differentiation Evidence vs. Analogs


Higher Purity Grade Availability for the 3‑Methyl Isomer

The target 3-methyl isomer is commercially available with a certified purity of ≥99.0% [1], whereas the 2‑methyl analog is offered at 95% purity and the 4‑methyl analog at 95–97% purity . This higher purity grade reduces the need for additional purification steps in downstream applications.

Purity Quality Control Synthetic Intermediate

Distinct Lipophilicity (LogP) Differentiates 3‑Methyl from 4‑Methyl Isomer

The calculated partition coefficient (LogP) for the 3-methyl isomer is 1.85 , significantly higher than the LogP of 1.46 reported for the 4-methyl positional isomer [1]. This difference in lipophilicity directly influences solubility, membrane permeability, and potential biological partitioning.

LogP Lipophilicity ADME

Broader Supplier Base Ensures Procurement Reliability

The 3-methyl isomer is stocked by at least five reputable international chemical suppliers (Fluorochem, CymitQuimica, Leyan, ChemScene, Starshinechemical) , whereas the 2‑methyl and 4‑methyl analogs are available from a more limited vendor pool. This broader distribution reduces the risk of supply disruption.

Supply Chain Vendor Availability Procurement

Positional Isomer Activity Divergence: Class‑Level Precedent

In a published study of substituted benzamide derivatives, the 2‑methyl, 3‑methyl, and 4‑methyl analogs displayed IC50 values of 8.7 ± 0.7 μM, 14.8 ± 5.0 μM, and 29.1 ± 3.8 μM respectively against the same enzymatic target [1]. This >3‑fold difference between the least and most active isomers demonstrates that methyl position is a critical determinant of biological activity within this chemotype.

Structure‑Activity Relationship SAR Benzamide Derivatives

Procurement‑Relevant Application Scenarios for N-[3-(Hydrazinocarbonyl)phenyl]-3-methylbenzamide


High‑Purity Building Block for Hydrazone Synthesis

The ≥99.0% purity grade of the 3‑methyl isomer [1] makes it suitable for the preparation of hydrazone derivatives where trace impurities could interfere with subsequent reactions or biological evaluation. This is particularly relevant for medicinal chemistry campaigns requiring precise stoichiometry and minimal side-product formation.

Lipophilicity‑Driven ADME Optimization Studies

The distinct LogP of 1.85 for the 3‑methyl isomer positions it as a preferred intermediate for exploring structure‑property relationships in drug discovery programs, especially when compared to the more hydrophilic 4‑methyl analog (LogP 1.46) [2].

Secure Supply Chain for Large‑Scale Screening

With at least five verified international suppliers , procurement of the 3‑methyl isomer is resilient against single‑vendor shortages, making it a reliable choice for high‑throughput screening campaigns or multi‑institutional collaborative research.

Positional Isomer Control in SAR Investigations

Given class‑level evidence that methyl position significantly modulates biological activity [3], the 3‑methyl isomer serves as an essential comparator in structure‑activity relationship studies alongside the 2‑methyl and 4‑methyl analogs, enabling precise deconvolution of substituent effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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